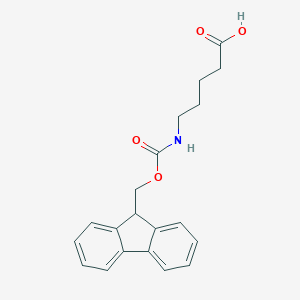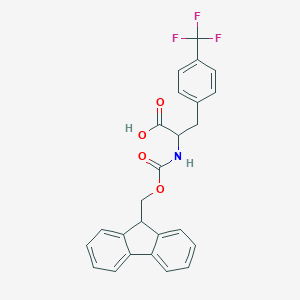
Fmoc-3-méthyl-L-phénylalanine
Vue d'ensemble
Description
Fmoc-Phe(3-Me)-OH, also known as 9-fluorenylmethyloxycarbonyl-3-methyl-L-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions.
Applications De Recherche Scientifique
Fmoc-Phe(3-Me)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biomaterials: It is used in the fabrication of functional materials for biomedical applications.
Catalysis: The compound is used in the development of catalytic systems for organic synthesis.
Mécanisme D'action
Target of Action
Fmoc-3-methyl-L-phenylalanine, also known as Fmoc-Phe(3-Me)-OH, is primarily involved in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Mode of Action
The compound’s mode of action is based on its ability to self-assemble into supramolecular nanostructures under aqueous conditions . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Biochemical Pathways
The biochemical pathways affected by Fmoc-3-methyl-L-phenylalanine involve the self-assembly of peptide derivatives. This process leads to the formation of supramolecular nanostructures and their three-dimensional networks . These structures are key to the fabrication of various biofunctional materials .
Result of Action
The result of Fmoc-3-methyl-L-phenylalanine’s action is the formation of biofunctional hydrogel materials . These materials are formed through the self-assembly of peptide derivatives, leading to the creation of supramolecular nanostructures and their three-dimensional networks . These structures have potential applications in various fields, including biomedical applications .
Action Environment
The action of Fmoc-3-methyl-L-phenylalanine is influenced by several environmental factors. For instance, the pH and buffer ions play a key role in the self-assembly of Fmoc-3-methyl-L-phenylalanine to gel formation . Additionally, physical and thermal stimuli can be used for solubilizing Fmoc-3-methyl-L-phenylalanine above the critical concentration to induce gel formation .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Fmoc-3-methyl-L-phenylalanine are largely determined by the Fmoc group and the methylated phenylalanine residue. The Fmoc group is hydrophobic and aromatic, promoting the association of building blocks
Cellular Effects
It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Fmoc-3-methyl-L-phenylalanine on these processes would likely depend on the specific cellular context and the presence of other interacting molecules.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3-Me)-OH typically involves the protection of the amino group of 3-methyl-L-phenylalanine with the Fmoc group. This can be achieved through the reaction of 3-methyl-L-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
In industrial settings, the production of Fmoc-Phe(3-Me)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Phe(3-Me)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Coupling: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Major Products Formed
Deprotection: 3-methyl-L-phenylalanine.
Coupling: Peptides or peptide fragments containing 3-methyl-L-phenylalanine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Phe-OH: 9-fluorenylmethyloxycarbonyl-L-phenylalanine.
Fmoc-Tyr-OH: 9-fluorenylmethyloxycarbonyl-L-tyrosine.
Fmoc-Trp-OH: 9-fluorenylmethyloxycarbonyl-L-tryptophan.
Uniqueness
Fmoc-Phe(3-Me)-OH is unique due to the presence of the 3-methyl group on the phenylalanine side chain. This modification can affect the hydrophobicity, steric properties, and overall conformation of the peptides synthesized using this compound. The 3-methyl group can also influence the interactions of the peptide with other molecules, making it a valuable tool in the design of peptides with specific properties.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPSSISZLAXRE-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943488 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211637-74-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211637-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00943488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-3-methylphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















